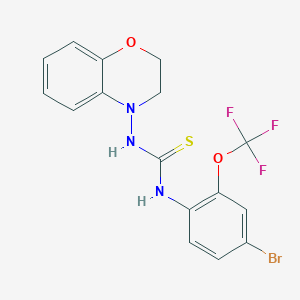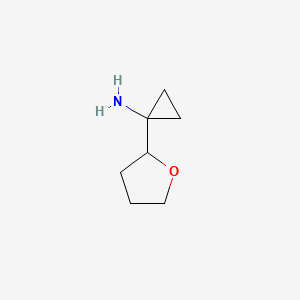
1-(Oxolan-2-yl)cyclopropan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(Oxolan-2-yl)cyclopropan-1-amine” is a chemical compound with the empirical formula C7H13NO . It has a molecular weight of 127.18 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The InChI code for “1-(Oxolan-2-yl)cyclopropan-1-amine” is 1S/C7H13NO/c8-7(3-4-7)6-2-1-5-9-6/h6H,1-5,8H2 . This code provides a unique representation of the compound’s molecular structure. The SMILES string is NC1(C2CCOC2)CC1 , which is another way to represent the structure of the molecule.Physical And Chemical Properties Analysis
“1-(Oxolan-2-yl)cyclopropan-1-amine” is a liquid at room temperature . More specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the available sources.Applications De Recherche Scientifique
Photoredox-Catalyzed Oxo-Amination
The compound 1-(Oxolan-2-yl)cyclopropan-1-amine demonstrates its versatility in the field of organic synthesis, particularly in the domain of cyclopropanes. An innovative approach through photoredox-catalyzed oxo-amination of aryl cyclopropanes has been established. This method enables the efficient construction of structurally diverse β-amino ketone derivatives. The process leverages the conversion of relatively inert aryl cyclopropanes into reactive radical cation intermediates, which then participate in ring-opening functionalizations. This technique is notable for its broad substrate scope, mild reaction conditions, and the use of dioxygen as an oxidant for both catalyst regeneration and oxygen incorporation. Furthermore, a one-pot formal aminoacylation of olefins through sequential cyclopropanation/oxo-amination is described, marking a significant advancement in cyclopropane chemistry (Ge et al., 2019).
Synthesis of Spiro[cyclopropa[a]pyrrolizine]- and Spiro[3-azabicyclo[3.1.0]hexane]oxindoles
Another research application of 1-(Oxolan-2-yl)cyclopropan-1-amine is observed in the synthesis of functionalized spiro[cyclopropa[a]pyrrolizine]- and spiro[3-azabicyclo[3.1.0]hexane]oxindoles. These compounds were synthesized via a one-pot three-component reaction involving substituted isatins, α-amino acids, and cyclopropanes. The key to this synthesis is an intramolecular [3 + 2]-cycloaddition reaction of an in-situ generated azomethine ylide onto a cyclopropane. This method offers versatility as it utilizes both N-substituted and N-unsubstituted α-amino acids, dipeptide Gly-Gly, and benzylamine as the amine component for azomethine ylide generation. The synthesized compounds were also evaluated for their anticancer activity against the human leukemia K562 cell line, showcasing the potential of 1-(Oxolan-2-yl)cyclopropan-1-amine in the development of novel therapeutic agents (Filatov et al., 2017).
Copper-Catalyzed Chan-Lam Cyclopropylation
The compound's utility extends to copper-catalyzed Chan-Lam cyclopropylation of phenols and azaheterocycles, addressing the need for cyclopropane-heteroatom linkages in medicinal chemistry. The method utilizes potassium cyclopropyl trifluoroborate and effects O-cyclopropylation with phenol nucleophiles. With 2-pyridones, 2-hydroxybenzimidazoles, and 2-aminopyridines, it brings about N-cyclopropylation. This transformation is catalyzed by Cu(OAc)2 and 1,10-phenanthroline, employing 1 atm of O2 as the terminal oxidant. The method's operational convenience and the straightforward disconnection it offers for the synthesis of cyclopropyl aryl ethers and cyclopropyl amine derivatives make it a significant contribution to the field (Derosa et al., 2018).
Safety And Hazards
This compound is associated with several hazard statements including H227, H315, H318, and H335 . These codes indicate that it is combustible, can cause skin irritation, causes serious eye damage, and may cause respiratory irritation . Appropriate safety measures should be taken when handling this compound.
Propriétés
IUPAC Name |
1-(oxolan-2-yl)cyclopropan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c8-7(3-4-7)6-2-1-5-9-6/h6H,1-5,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVGRCGXYNGXAML-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C2(CC2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Oxolan-2-yl)cyclopropan-1-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


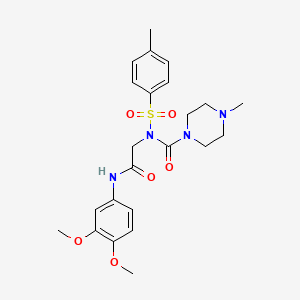
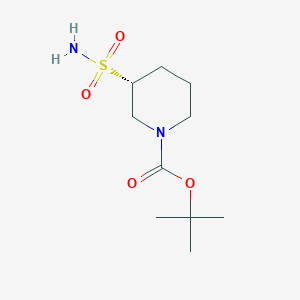
![3-Benzyl-8-((3-fluorophenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2398283.png)
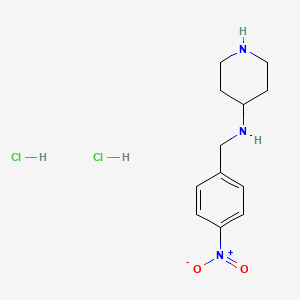
![5-(1H-indol-2-yl)-4-methyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B2398285.png)

![Methyl 3-[(2-{1-methyl-2-[(4-nitrophenyl)sulfonyl]hydrazino}acetyl)amino]-2-thiophenecarboxylate](/img/structure/B2398289.png)

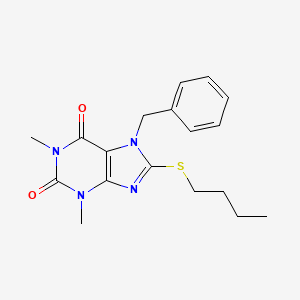
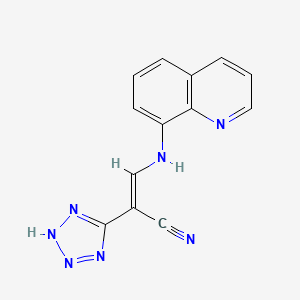
![3-Chloro-6-[4-(3-chlorophenyl)piperazin-1-yl]pyridazine](/img/structure/B2398295.png)
![3-(1H-benzo[d]imidazol-1-yl)-1-(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)propan-1-one](/img/structure/B2398298.png)
